molecular formula C8H3F3N4O B11876970 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1159983-11-5

7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B11876970
CAS No.: 1159983-11-5
M. Wt: 228.13 g/mol
InChI Key: VDICYNCYDMWJME-UHFFFAOYSA-N
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Description

7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of a trifluoromethyl group and a nitrile group in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of 5-amino-1H-pyrazole-4-carbonitrile with a suitable trifluoromethyl-containing precursor. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate in the presence of acetic acid under reflux conditions . This reaction yields the desired pyrazolo[1,5-a]pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally benign solvents to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its combination of a hydroxyl group, a trifluoromethyl group, and a nitrile group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

1159983-11-5

Molecular Formula

C8H3F3N4O

Molecular Weight

228.13 g/mol

IUPAC Name

7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C8H3F3N4O/c9-8(10,11)5-1-6(16)15-7(14-5)4(2-12)3-13-15/h1,3,13H

InChI Key

VDICYNCYDMWJME-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=CNN2C1=O)C#N)C(F)(F)F

Origin of Product

United States

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